molecular formula C7H12FNO2 B14037604 Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate

Cat. No.: B14037604
M. Wt: 161.17 g/mol
InChI Key: MWJBLNRWWBKFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate (CAS: 1860033-52-8) is a heterocyclic organic compound with the molecular formula C₇H₁₂FNO₂ and a molecular weight of 161.176 g/mol . Structurally, it consists of a four-membered azetidine ring substituted with a 2-fluoroethyl group at the nitrogen atom and a methyl ester at the C-2 position. This compound is characterized by high purity (≥97%) and is stored at room temperature, indicating stability under standard laboratory conditions .

Its primary application lies in pharmaceutical research, particularly as a Protein Degrader Building Block, suggesting utility in targeted protein degradation (e.g., PROTACs) or biochemical probe development . The fluorine atom in the 2-fluoroethyl substituent enhances metabolic stability and may influence lipophilicity, making it advantageous for drug design .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl 1-(2-fluoroethyl)azetidine-2-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3

InChI Key

MWJBLNRWWBKFAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN1CCF

Origin of Product

United States

Preparation Methods

Comparative Data Table of Preparation Methods

Methodology Key Steps Advantages Limitations Yield Range / Notes
Nucleophilic ring-opening of azetidine ammonium salts with fluoride Ring-opening with fluoride nucleophile in DMF at room temp High regio- and enantioselectivity; mild conditions Requires preparation of ammonium salts; sensitive to nucleophile Moderate to high; enantioenriched products
Strain-release functionalization of ABBs Synthesis of ABBs → nucleophilic ring-opening under acidic/basic conditions Modular, stereospecific, scalable; broad nucleophile scope Requires handling of highly strained ABB intermediates 36–87% yields; excellent diastereoselectivity (>20:1)
Direct alkylation with 2-fluoroethyl tosylate Alkylation of azetidine esters under basic conditions Straightforward; uses commercially available reagents Low yields in some cases; low nucleophilicity of phenols <5% yields reported in some indirect labeling attempts
Peptide coupling and cyclization Coupling carboxylic acid with amines, then cyclization Allows incorporation of diverse substituents; suitable for radiolabeling Multistep; may require harsh conditions for cyclization Variable yields; used for complex ligand synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Scientific Research Applications

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate is used in chemical research to explore nitrogen heterocycles and their derivatives for medicinal chemistry applications. The compound's applications and interactions focus on its binding affinity to biological targets, with similar azetidine structures potentially interacting with neurotransmitter receptors or enzymes, influencing physiological responses. Further research is needed to elucidate specific interactions and mechanisms of action for this compound.

Structural Similarity

This compound shares structural similarities with other compounds, such as methyl azetidine-2-carboxylate, (S)-Methyl 1-(3-fluoropropyl)azetidine-2-carboxylate, and Methyl 1-(4-fluorobutyl)azetidine-2-carboxylate. These compounds demonstrate variations in alkyl chain length and functional groups while retaining the azetidine core structure, highlighting the uniqueness of this compound due to its specific fluorinated substituent and chirality.

Table of Structurally Similar Compounds

Compound NameStructure TypeKey Features
Methyl azetidine-2-carboxylateAzetidineLacks fluorine substitution
(S)-Methyl 1-(3-fluoropropyl)azetidine-2-carboxylateAzetidineDifferent alkyl chain length
Methyl 1-(4-fluorobutyl)azetidine-2-carboxylateAzetidineLonger carbon chain with fluorine

Azetidine-2-carboxylic acid (A2C)

Mechanism of Action

The mechanism of action of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate 2-Fluoroethyl C₇H₁₂FNO₂ 161.176 1860033-52-8 Protein degradation, drug discovery
Methyl 1-benzylazetidine-2-carboxylate Benzyl C₁₂H₁₅NO₂ 205.25 127382-20-1 Organic synthesis intermediates
Azetidine-2-carboxylic acid H (free carboxylic acid) C₄H₇NO₂ 101.10 2517-04-06 Non-proteinogenic amino acid, metabolic studies
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (L-[¹⁸F]FET) Tyrosine backbone with 2-fluoroethyl C₁₁H₁₃FNO₃ 230.22 (non-radioactive) N/A PET imaging for tumor detection

Key Observations :

  • Substituent Effects : The 2-fluoroethyl group in the target compound enhances metabolic stability compared to the benzyl group in its structural analogue, which may increase lipophilicity but lacks fluorination benefits .
  • Backbone Differences: L-[¹⁸F]FET incorporates a tyrosine backbone, enabling transport via system L amino acid transporters, unlike the azetidine-based compounds, which lack natural transporter affinity .
Physicochemical Properties
Property This compound Methyl 1-benzylazetidine-2-carboxylate Azetidine-2-carboxylic acid
Molecular Weight 161.176 205.25 101.10
Boiling Point Not reported Not reported 215–217°C (decomposes)
LogP (Lipophilicity) Estimated higher due to fluorine Higher (benzyl group) Low (hydrophilic carboxyl)
Storage Conditions Room temperature Not reported Refrigerated

Key Observations :

  • The methyl ester in both azetidine derivatives improves membrane permeability compared to the free carboxylic acid form (azetidine-2-carboxylic acid) .

Comparative Efficacy :

Biological Activity

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate is a fluorinated derivative of azetidine-2-carboxylic acid, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring a fluorine atom, enhances its pharmacological properties, including increased cell membrane permeability and potential therapeutic effects against various diseases.

Anticancer Properties

Research has indicated that derivatives of azetidine-2-carboxylic acid exhibit significant anticancer activity. For instance, a study evaluating various azetidin-2-one derivatives found that certain compounds induced apoptosis in cancer cell lines, suggesting that modifications to the azetidine structure can enhance cytotoxic effects against neoplastic cells. The mechanism of action appears to involve the modulation of specific gene expressions related to apoptosis and cell cycle regulation .

Antibacterial Activity

Fluorinated compounds are known to exhibit improved antibacterial properties compared to their non-fluorinated counterparts. The introduction of a fluorine atom in this compound may enhance its efficacy against resistant bacterial strains. Studies have shown that fluorinated antibiotics have up to 30 times greater activity against certain Gram-positive bacteria compared to traditional antibiotics . This suggests that this compound could be explored for its antibacterial potential.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular targets through various mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, potentially leading to growth inhibition in pathogenic organisms.
  • Cell Membrane Interaction : The presence of fluorine enhances the lipophilicity of the compound, facilitating better penetration into bacterial cells and possibly disrupting membrane integrity .

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of several azetidin-2-one derivatives, including those structurally related to this compound. The findings indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity was attributed to their capacity to modulate apoptotic pathways and influence gene expression profiles associated with cell survival and proliferation .

Antibacterial Efficacy Evaluation

In another investigation focusing on the antibacterial properties of fluorinated compounds, researchers found that this compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values suggested that this compound could be effective against resistant strains, providing a basis for further development as a novel antibacterial agent .

Data Summary Table

Property Finding
Chemical Structure This compound
Potential Activity Anticancer, Antibacterial
Mechanism of Action Apoptosis induction, enzyme inhibition
Key Studies Cytotoxicity in cancer cells, efficacy against MRSA
Fluorine Impact Enhanced membrane permeability and antibacterial activity

Q & A

Basic Synthesis Strategies

Q: What are the established synthetic routes for preparing methyl 1-(2-fluoroethyl)azetidine-2-carboxylate? A: A common approach involves functionalizing the azetidine ring via nucleophilic substitution or alkylation. For example, the 2-fluoroethyl group can be introduced using 2-fluoroethyl trifluoromethanesulfonate under microwave-assisted conditions with NaI in DMF at 170°C for 5 minutes . Alternatively, sulfonyl-protected intermediates (e.g., methyl 1-((4-methoxyphenyl)sulfonyl)azetidine-2-carboxylate) can undergo deprotection and subsequent alkylation, as demonstrated in analogous azetidine syntheses . Key steps include optimizing reaction time, temperature, and catalyst (e.g., Cs₂CO₃ for base-mediated alkylation) .

Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: High-resolution mass spectrometry (HR-MS) is essential for verifying molecular weight (e.g., observed m/z vs. calculated values for C₈H₁₂FNO₂) . Infrared (IR) spectroscopy identifies functional groups, such as the ester carbonyl (C=O stretch at ~1747 cm⁻¹) and fluoroethyl C-F bonds (near 1091 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry and substitution patterns, particularly ¹⁹F NMR for fluorine environments. Purity can be assessed via thin-layer chromatography (TLC) with cyclohexane/EtOAc mobile phases .

Stability and Storage

Q: What factors influence the stability of this compound during storage? A: The compound’s stability is affected by moisture, light, and temperature. Fluorinated ethyl groups may undergo hydrolysis under acidic or basic conditions; thus, storage in anhydrous solvents (e.g., acetonitrile or DMF) at –20°C in amber vials is recommended. Analogous fluoroethyl esters, such as 2-fluoroethyl acetate, exhibit volatility (boiling point ~78.8°C) and flammability (flash point 2.7°C), necessitating inert-atmosphere handling .

Advanced Reactivity Challenges

Q: How does the 2-fluoroethyl group impact reactivity in downstream functionalization? A: The electron-withdrawing nature of fluorine can alter nucleophilicity at the azetidine nitrogen, complicating further alkylation. For example, competing elimination or side reactions may occur under strong basic conditions. Mitigation strategies include using milder bases (e.g., K₂CO₃ instead of NaH) or protecting-group strategies, as seen in sulfonyl-protected azetidine intermediates . Kinetic studies comparing fluorinated vs. non-fluorinated analogs are critical to quantify these effects .

Data Contradictions in Reaction Yields

Q: How can researchers resolve contradictions in reported yields for azetidine alkylation reactions? A: Discrepancies often arise from reaction scale, solvent purity, or catalyst activity. For instance, microwave-assisted alkylation with 2-fluoroethyl trifluoromethanesulfonate achieved >90% yields in 5 minutes , whereas traditional heating may require longer times (3+ hours) and result in lower yields due to thermal decomposition . Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, degassed solvents) are advised.

Fluorine-Specific Bioactivity

Q: What role might the 2-fluoroethyl group play in biological studies of this compound? A: Fluorine enhances bioavailability and binding affinity in drug design. For example, fluorinated tracers like Pittsburgh Compound-B (PIB) leverage fluorine’s electronegativity for amyloid plaque targeting in Alzheimer’s research . In this compound, the fluoroethyl group could improve blood-brain barrier penetration or metabolic stability, making it a candidate for CNS-targeted probes. Comparative studies with non-fluorinated analogs are needed to validate these hypotheses .

Computational Modeling Applications

Q: How can computational methods guide the design of derivatives based on this compound? A: Density functional theory (DFT) calculations predict electronic effects of the fluoroethyl group on azetidine ring strain and reactivity. Molecular docking simulations (e.g., with amyloid-beta proteins) can identify binding motifs influenced by fluorine’s steric and electronic properties . These models should be validated against experimental data, such as IC₅₀ values or binding constants from competitive assays.

Safety and Toxicity Considerations

Q: What safety protocols are recommended for handling this compound? A: Fluorinated compounds may pose inhalation and dermal hazards. Standard protocols include using fume hoods, nitrile gloves, and eye protection. Waste should be segregated for professional disposal due to potential environmental persistence of fluorinated byproducts . Toxicity data for structurally related compounds (e.g., 2-fluoroethyl aminoacetate hydrochloride) suggest acute toxicity at high doses, warranting strict exposure controls .

Scale-Up Challenges

Q: What are the key challenges in scaling up the synthesis of this compound? A: Microwave-assisted reactions (e.g., 300 W, 170°C) may face limitations in batch scalability. Transitioning to flow chemistry or optimizing thermal profiles for conventional reactors is critical. Additionally, purification of fluorinated intermediates requires specialized techniques (e.g., fluorophilic chromatography) to separate byproducts .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design SAR studies to evaluate the fluoroethyl group’s contribution? A: Synthesize analogs with varying fluorine positions (e.g., 3-fluoroethyl) or non-fluorinated ethyl groups. Compare their pharmacokinetic (e.g., logP, metabolic half-life) and pharmacodynamic (e.g., target binding) profiles. For example, replace the fluoroethyl group with a methyl or hydroxyl group and assess changes in activity using in vitro assays (e.g., enzyme inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.